![molecular formula C12H16N4O4S2 B2515435 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1903771-19-6](/img/structure/B2515435.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be accomplished through alkylation reactions using ethyl halides or ethyl sulfonates.
Attachment of the Morpholine Ring: The morpholine ring is then introduced via nucleophilic substitution reactions, where the ethyl linker reacts with morpholine under suitable conditions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thienopyrimidine core or the morpholine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkylating agents, and nucleophiles under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.
Medicine: Explored for its potential therapeutic applications, including anti-malarial and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable interactions with the enzyme’s active site residues, thereby inhibiting its function. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides: These compounds share the thienopyrimidine core but differ in the substituents attached to the core.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: This compound has a similar ethyl linker but differs in the core structure and functional groups.
Uniqueness
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is unique due to its combination of the thienopyrimidine core, morpholine ring, and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core linked to a morpholine sulfonamide group. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 320.36 g/mol. The presence of the thieno-pyrimidine moiety is significant as it is associated with various pharmacological effects.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thieno-pyrimidine core followed by the introduction of the morpholine and sulfonamide functionalities. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, the thieno-pyrimidine structure has been linked to antimicrobial effects against various bacterial strains. In vitro studies suggest that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Antimicrobial | |
Acetamide derivatives | Anticancer |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on various thieno-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : Research involving structurally related compounds showed promising results in inhibiting the proliferation of human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The mechanism was attributed to G2/M phase cell cycle arrest and apoptosis induction .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGPMIXPMVRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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